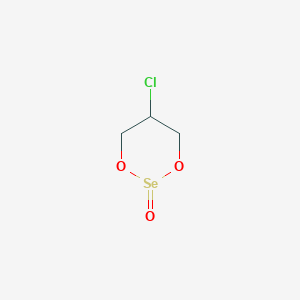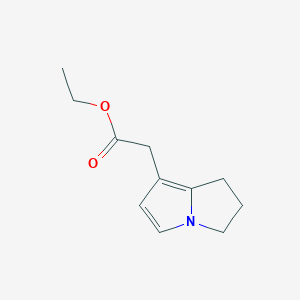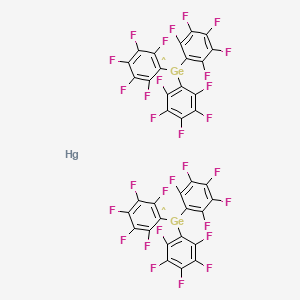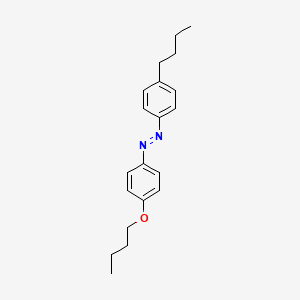
Diazene, (4-butoxyphenyl)(4-butylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (4-butoxyphenyl)(4-butylphenyl)-, typically involves the reaction of 4-butoxyphenylhydrazine with 4-butylbenzaldehyde under specific conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the diazene group. The reaction mixture is then heated to a temperature of around 80-100°C for several hours to complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of Diazene, (4-butoxyphenyl)(4-butylphenyl)-, can be scaled up by using larger reaction vessels and optimizing the reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Diazene, (4-butoxyphenyl)(4-butylphenyl)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene group to hydrazine or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine or amine derivatives.
Substitution: Formation of substituted aromatic compounds with nitro, sulfonyl, or halogen groups.
科学的研究の応用
Diazene, (4-butoxyphenyl)(4-butylphenyl)-, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various diazene derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Diazene, (4-butoxyphenyl)(4-butylphenyl)-, involves the interaction of the diazene group with molecular targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The specific molecular pathways and targets depend on the context of its application, such as its use in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
Azobenzene: Another diazene compound with similar structural features but different substituents.
Diimide: A simpler diazene compound with the formula HN=NH, used in organic synthesis.
Nitrosobenzene: A related compound with a nitroso group instead of a diazene group.
Uniqueness
Diazene, (4-butoxyphenyl)(4-butylphenyl)-, is unique due to its specific substituents, which impart distinct chemical and physical properties. The presence of butoxy and butyl groups enhances its solubility and reactivity compared to simpler diazene compounds.
特性
CAS番号 |
33228-22-7 |
|---|---|
分子式 |
C20H26N2O |
分子量 |
310.4 g/mol |
IUPAC名 |
(4-butoxyphenyl)-(4-butylphenyl)diazene |
InChI |
InChI=1S/C20H26N2O/c1-3-5-7-17-8-10-18(11-9-17)21-22-19-12-14-20(15-13-19)23-16-6-4-2/h8-15H,3-7,16H2,1-2H3 |
InChIキー |
JWLYWGLGUDWDNX-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


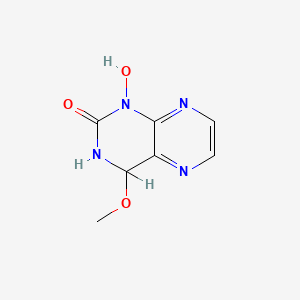
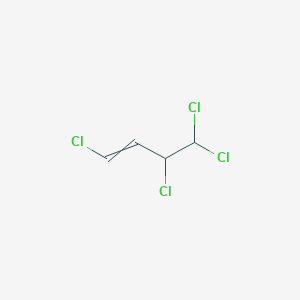
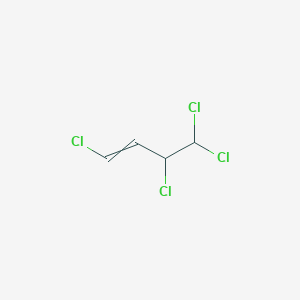

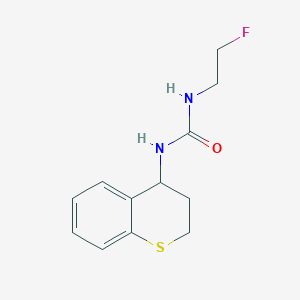
![Spiro[4.4]nonane-1,4-dione](/img/structure/B14683200.png)

